molecular formula C13H9Cl2FN2O3 B591904 (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine CAS No. 877397-70-1

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Cat. No. B591904
CAS RN: 877397-70-1
M. Wt: 331.124
InChI Key: VGDOUCIQKWTGJY-SSDOTTSWSA-N
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Description

“®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine” is a chemical compound. It is a white to yellow solid . The compound has a molecular weight of 463.57 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a process for the preparation of amorphous ®-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine has been reported . This method involves Suzuki coupling reactions .


Molecular Structure Analysis

The InChI code for a similar compound, “®-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride”, is "1S/C19H22BCl2FN2O3.ClH/c1-10(15-12(21)6-7-13(23)16(15)22)26-14-8-11(9-25-17(14)24)20-27-18(2,3)19(4,5)28-20;/h6-10H,1-5H3,(H2,24,25);1H/t10-;/m1./s1" .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The specific rotation value is between -64.0 to -70.0 degrees (C=1, CHCL3) .

Scientific Research Applications

  • Reactions and Substitutions : Studies have investigated reactions of bromopyridines substituted at the 6-position, including transformations into 2-amino derivatives and cine-substitutions producing 4-amino derivatives. This research is crucial for understanding the reactivity and potential applications of similar compounds like "(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine" (J. Streef & H. J. Hertog, 2010).

  • Inhibition Properties : The compound "8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene" was identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), and its enantiomers have been synthesized for further study. This indicates the potential of related compounds in pharmacological applications (Shuguang Yin et al., 2013).

  • Antioxidant Mechanisms : Research into the antioxidant mechanism of nitroxides, specifically TEMPO, reveals its ability to scavenge glutathionyl radicals. This might hint at similar antioxidant properties or mechanisms in related nitropyridine compounds (Hui Yu et al., 2015).

  • Herbicidal Activity : Studies on novel phenoxypyridines with a 1,3,4-oxadiazole ring show moderate to high herbicidal activity, indicating the potential agricultural applications of related compounds (H. Tajik & A. Dadras, 2011).

  • Optical and Hypoglycemic Properties : Synthesis of ethoxycarbonyl(cyano)-β-carbolines from azidopyridines and their optical and hypoglycemic properties suggest the potential of similar compounds in medical applications, particularly in treating diabetes (Viktoriya А. Proshchenkova et al., 2021).

  • Fluorescent Probes : The development of metal-free, reductant-resistant fluorescent probes for nitroxyl in living cells underlines the importance of related compounds in biological imaging and cellular studies (K. Kawai et al., 2013).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Precautions should be taken to avoid contact with skin and eyes, and protective gloves, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOUCIQKWTGJY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678511
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

CAS RN

877397-70-1
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
Quantity
24.29 g
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reactant
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18.23 mL
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160 mL
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13.35 g
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10.29 g
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160 mL
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solvent
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(2,6-dichloro-3-fluorophenyl)ethanol (29.1 g, 139 mmol) and 3-hydroxy-2-nitropyridine (24.1 g, 153 mmol) were dissolved in anhydrous tetrahydrofuran (300 mL), and triphenylphosphine (PPh3, 51.1 g, 195 mmol) was added and the mixture was stirred for 1 h at room temperature. At 0° C., to the reaction liquid was added diisopropyl azodicarboxylate (DIAD, 38.4 mL, 195 mmol) dropwise. The resultant mixture was stirred overnight at room temperature. The resultant mixture was evaporated under reduced pressure to remove solvent, then purified via silica gel column chromatography (petroleum ether:ethyl acetate=3:1) to yield the target product as white crystals (41.2 g, 124 mmol; yield=89%).
Quantity
29.1 g
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24.1 g
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300 mL
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51.1 g
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38.4 mL
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Yield
89%

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